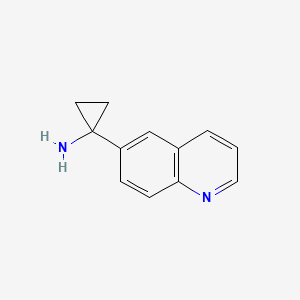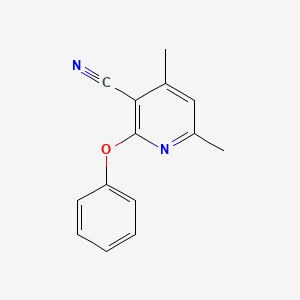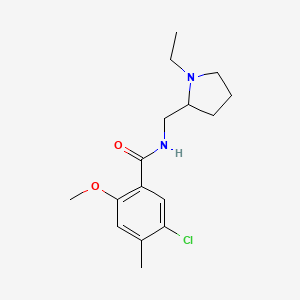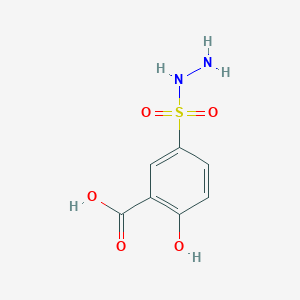
1-(Quinolin-6-yl)cyclopropan-1-amine
Overview
Description
1-(6-Quinolinyl)Cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a quinoline moiety. Quinoline is a nitrogen-containing heterocycle known for its wide range of applications in medicinal and industrial chemistry. The unique structure of 1-(6-quinolinyl)cyclopropanamine makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-quinolinyl)cyclopropanamine typically involves the cyclopropanation of quinoline derivatives. One common method includes the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclopropanation process. Solvents like toluene or acetonitrile are often used, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1-(6-quinolinyl)cyclopropanamine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more environmentally friendly by reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Quinolinyl)Cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group in the cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted cyclopropanamine derivatives.
Scientific Research Applications
1-(6-Quinolinyl)Cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-quinolinyl)cyclopropanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological effects .
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocycle with various medicinal applications.
Cyclopropanamine: A simple cyclopropane derivative with an amine group.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness: 1-(6-Quinolinyl)Cyclopropanamine is unique due to the combination of the quinoline and cyclopropane moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1313726-10-1 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-quinolin-6-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-12(5-6-12)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2 |
InChI Key |
ZFOTUWRNOLDZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)N=CC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)












